molecular formula C12H14 B14078656 1-(Cyclopent-1-en-1-yl)-4-methylbenzene CAS No. 827-56-5

1-(Cyclopent-1-en-1-yl)-4-methylbenzene

Cat. No.: B14078656
CAS No.: 827-56-5
M. Wt: 158.24 g/mol
InChI Key: NFSDKPOJUBHNPS-UHFFFAOYSA-N
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Description

1-(Cyclopent-1-en-1-yl)-4-methylbenzene is an organic compound characterized by a cyclopentene ring attached to a benzene ring with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-1-en-1-yl)-4-methylbenzene typically involves the cyclization of functionalized dienes. One common method is the cycloisomerization of 1,5- and 1,6-dienes catalyzed by cationic palladium phenanthroline complexes . This reaction proceeds under mild conditions and yields the desired cyclopentene derivative with good selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloisomerization processes using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopent-1-en-1-yl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.

Major Products:

    Oxidation: Formation of cyclopent-1-en-1-yl ketones or alcohols.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Introduction of various alkyl or acyl groups onto the benzene ring.

Scientific Research Applications

1-(Cyclopent-1-en-1-yl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-1-en-1-yl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, it can bind to specific receptors, modulating their signaling pathways and exerting various biological effects .

Comparison with Similar Compounds

    1-(Cyclopent-1-en-1-yl)benzene: Lacks the methyl group at the para position, resulting in different chemical and biological properties.

    4-Methylcyclopent-1-en-1-ylbenzene: Similar structure but with the methyl group on the cyclopentene ring instead of the benzene ring.

Uniqueness: 1-(Cyclopent-1-en-1-yl)-4-methylbenzene is unique due to the specific positioning of the cyclopentene ring and the methyl group, which influences its reactivity and interactions with other molecules

Properties

CAS No.

827-56-5

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1-(cyclopenten-1-yl)-4-methylbenzene

InChI

InChI=1S/C12H14/c1-10-6-8-12(9-7-10)11-4-2-3-5-11/h4,6-9H,2-3,5H2,1H3

InChI Key

NFSDKPOJUBHNPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CCCC2

Origin of Product

United States

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